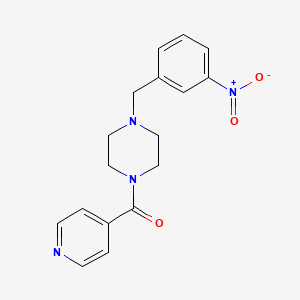![molecular formula C23H28N4O2 B5559076 N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)
N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, closely related to the compound , often involves intramolecular spirocyclization of pyridine substrates. This process typically includes the activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by certain catalysts such as Ti(OiPr)4 (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including the target compound, can be characterized by their spirocyclic framework. This structure is typically analyzed using X-ray crystallography, revealing the conformation and arrangement of atoms within the molecule. For example, the structural analysis of related compounds has provided insights into their spirocyclic nature and the positions of various substituents around the core structure (Grassi et al., 2002).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives engage in a variety of chemical reactions, influenced by their unique molecular structure. These reactions can include, but are not limited to, annulation reactions with primary amines, leading to the formation of piperazines and other diazaspirocycles. The specific reactivity patterns of these compounds are dictated by their spirocyclic and diaza frameworks, allowing for the synthesis of a wide range of derivatives through modifications at different positions on the core structure (Macleod et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide is part of a broader class of compounds known for their intriguing chemical structures and potential utility in various chemical reactions. The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes demonstrates the innovative approaches toward constructing these complex molecules, emphasizing the importance of specific resin linkers for cleaner reactions (Macleod et al., 2006). Additionally, the annulation of primary amines to piperazines and diazaspirocycles using α-methyl benzyl resin highlights the synthetic versatility of these scaffolds (Macleod et al., 2006).
Biological Activity and Pharmacological Potential
The antihypertensive properties of certain 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, as investigated in spontaneously hypertensive rats, reveal the potential therapeutic applications of these compounds. The study indicated that specific substitutions on the spirolactam ring could significantly affect antihypertensive activity, which is primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). Furthermore, the exploration of 3,9-diazaspiro[5.5]undecane-based compounds as γ-aminobutyric acid type A receptor antagonists with immunomodulatory effects emphasizes the complex pharmacology of these molecules. This study underscores the potential of such compounds in peripheral GABAAR inhibition, suggesting a promising direction for drug development (Bavo et al., 2021).
Application in Drug Development
The exploration of 3,9-diazaspiro[5.5]undecane derivatives in drug development is a testament to their utility in creating new therapeutic agents. Their applications in synthesizing novel compounds with potential antihypertensive, antiallergic, and antimicrobial activities highlight the versatility of these chemical structures in medicinal chemistry. For instance, the preparation and in vitro evaluation of various salts of an antihypertensive agent indicate the potential for developing slow-release formulations, offering new avenues for enhancing drug efficacy and patient compliance (Benjamin & Lin, 1985).
Propiedades
IUPAC Name |
N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-21-8-9-23(18-27(21)17-20-7-4-12-24-15-20)10-13-26(14-11-23)22(29)25-16-19-5-2-1-3-6-19/h1-7,12,15H,8-11,13-14,16-18H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAGPSYJADZWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)NCC3=CC=CC=C3)CN(C1=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)


![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)
![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)
![4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)
![2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5559040.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)
![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)
![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)
![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)
![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)